tert-Butyl 4-fluoro-6-hydroxy-1H-indazole-1-carboxylate
Description
tert-Butyl 4-fluoro-6-hydroxy-1H-indazole-1-carboxylate (CAS: 1253789-61-5) is a substituted indazole derivative featuring a tert-butyl carbamate group at position 1, a hydroxyl group at position 6, and a fluorine atom at position 2. This compound is commonly utilized in medicinal chemistry as an intermediate for kinase inhibitors or PROTACs due to its modifiable functional groups .
Properties
IUPAC Name |
tert-butyl 4-fluoro-6-hydroxyindazole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O3/c1-12(2,3)18-11(17)15-10-5-7(16)4-9(13)8(10)6-14-15/h4-6,16H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGXGELVOCHACK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC(=C2)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743530 | |
| Record name | tert-Butyl 4-fluoro-6-oxo-2,6-dihydro-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253789-61-5 | |
| Record name | tert-Butyl 4-fluoro-6-oxo-2,6-dihydro-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of 2-Chloro-4-Fluoro-6-Methoxybenzaldehyde
A widely adopted method involves the palladium-catalyzed cyclization of 2-chloro-4-fluoro-6-methoxybenzaldehyde with hydrazine hydrate. This approach, adapted from Dalhousie University protocols, proceeds via the following steps:
- Reaction Setup :
- 2-Chloro-4-fluoro-6-methoxybenzaldehyde (1.0 equiv), hydrazine hydrate (2.5 equiv), and [Pd(cinnamyl)Cl]₂ (5 mol%) are combined in toluene.
- Sodium tert-butoxide (1.2 equiv) is added as a base.
- Conditions :
- The mixture is heated to 65°C for 1.5 hours under nitrogen.
- Outcome :
Mechanistic Insight :
The palladium catalyst facilitates oxidative addition into the C–Cl bond, followed by hydrazine coordination and reductive elimination to form the indazole ring.
Demethylation to Introduce the Hydroxyl Group
The methoxy group at position 6 is converted to a hydroxyl group via boron tribromide (BBr₃)-mediated demethylation:
- Procedure :
- 4-Fluoro-6-methoxy-1H-indazole (1.0 equiv) is dissolved in dry dichloromethane.
- BBr₃ (3.0 equiv) is added dropwise at 0°C, and the reaction is stirred for 4 hours.
- Workup :
- The mixture is quenched with ice-water, and the product is extracted with ethyl acetate.
- Yield :
Installation of the tert-Butyl Carbamate Group
Boc Protection Using Triphosgene
The indazole NH group is protected via a carbamate formation reaction:
- Reagents :
- 4-Fluoro-6-hydroxy-1H-indazole (1.0 equiv), triphosgene (0.33 equiv), and triethylamine (3.0 equiv) in tetrahydrofuran (THF).
- Procedure :
- Triphosgene reacts with the indazole to form an intermediate isocyanate, which is trapped by tert-butanol.
- Optimization :
- Yield :
Alternative Synthetic Routes and Comparative Analysis
Direct Fluorination via Balz-Schiemann Reaction
An alternative route involves introducing fluorine post-cyclization:
- Starting Material :
- 4-Amino-6-hydroxy-1H-indazole is diazotized using NaNO₂ and HCl.
- Fluorination :
- Treatment with HBF₄ at 0°C generates the diazonium tetrafluoroborate salt, which decomposes upon heating to yield the 4-fluoro derivative.
- Challenges :
Microwave-Assisted Synthesis
Recent advances utilize microwave irradiation to accelerate the cyclization step:
- Conditions :
- 2-Chloro-4-fluoro-6-methoxybenzaldehyde, hydrazine hydrate, and Pd/C in DMF irradiated at 120°C for 20 minutes.
- Outcome :
Analytical Characterization and Quality Control
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity achieved using a C18 column (MeCN:H₂O = 70:30, 1.0 mL/min).
Industrial-Scale Production Considerations
Solvent and Catalyst Recovery
Waste Management
- Acid Waste Neutralization : Spent BBr₃ is treated with aqueous NaHCO₃ to precipitate boron salts for safe disposal.
Chemical Reactions Analysis
Types of Reactions:
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed:
Oxidation: Formation of carbonyl derivatives
Reduction: Regeneration of hydroxyl derivatives
Substitution: Formation of substituted indazole derivatives
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a drug candidate due to its structural features that may interact with specific biological targets. Research indicates that derivatives of indazole compounds often exhibit:
- Anticancer Activity : Studies have shown that indazole derivatives can inhibit cancer cell proliferation and induce apoptosis. For instance, compounds similar to tert-butyl 4-fluoro-6-hydroxy-1H-indazole-1-carboxylate have been evaluated for their effects on various cancer cell lines, demonstrating promising results in vitro .
- Antimicrobial Properties : The compound's structural attributes suggest potential antimicrobial activity. Research has indicated that similar indazole derivatives possess inhibitory effects against a range of bacterial strains .
The biological mechanisms through which this compound exerts its effects are under investigation. Preliminary studies suggest:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways, such as kinases and proteases, which are critical in cancer progression .
- Receptor Modulation : There is potential for this compound to interact with various receptors, influencing physiological responses that could be harnessed for therapeutic purposes .
Materials Science
In addition to its medicinal applications, this compound is being explored in materials science:
- Polymer Development : Its stability and reactivity make it suitable for use as a building block in the synthesis of advanced materials, including polymers and coatings that require specific chemical properties .
Case Study 1: Anticancer Activity
A study conducted on an indazole derivative similar to this compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as a lead compound for further development .
Case Study 2: Antimicrobial Efficacy
Research evaluating the antimicrobial properties of indazole derivatives found that compounds structurally related to this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. This study supports the potential use of such compounds in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of tert-butyl 4-fluoro-6-hydroxy-1H-indazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction . The tert-butyl ester group provides steric hindrance, influencing the compound’s overall conformation and reactivity .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- Fluorine vs. Bromine: The 4-fluoro substituent in the target compound reduces steric hindrance compared to bulkier groups like bromine, favoring interactions in tight binding pockets.
- Hydroxyl Group : The 6-hydroxy group in the target compound and its analog (CAS 1426425-59-3) enables hydrogen bonding, critical for target engagement in enzyme inhibition. However, the absence of 4-fluoro in the latter reduces electronic effects .
- Amino vs. Hydroxy: The 3-amino analog (CAS 1204298-58-7) offers superior solubility but may exhibit lower stability due to oxidative or metabolic degradation risks .
Stability and Handling
- The tert-butyl carbamate group in all analogs improves stability against hydrolysis under basic conditions. However, the 6-hydroxy group in the target compound necessitates protection during synthetic steps to prevent oxidation .
- Fluorine’s strong C-F bond enhances metabolic stability compared to bromine or amino groups, which are prone to enzymatic degradation .
Biological Activity
tert-Butyl 4-fluoro-6-hydroxy-1H-indazole-1-carboxylate (CAS No. 1253789-61-5) is a synthetic compound belonging to the indazole class, characterized by its unique molecular structure comprising a fluorine atom, a hydroxyl group, and a tert-butyl ester. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition.
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit inhibitory effects on specific enzymes involved in cancer progression and other pathological conditions.
Enzyme Inhibition
Research indicates that compounds with similar structures often act as inhibitors of key enzymes such as PARP (Poly(ADP-ribose) polymerase), which plays a crucial role in DNA repair mechanisms. Inhibition of PARP can lead to increased sensitivity of cancer cells to DNA-damaging agents, making it a target for cancer therapy .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against various cancer cell lines. For example, a study reported an IC₅₀ value in the low micromolar range, indicating potent anti-cancer properties .
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 2.5 | PARP inhibition |
| A549 (Lung Cancer) | 3.0 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 1.8 | Cell cycle arrest |
Case Studies
- Case Study in Breast Cancer : In a recent study, this compound was tested on MCF-7 cells. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways .
- Combination Therapy : Another investigation explored the effects of combining this compound with standard chemotherapeutic agents. The findings suggested a synergistic effect, enhancing the efficacy of treatments like doxorubicin in resistant cancer cell lines .
Pharmacokinetics
The pharmacokinetic profile of this compound remains under investigation, but preliminary data suggest favorable absorption characteristics and metabolic stability. Its high molar refractivity and moderate lipophilicity indicate potential for good bioavailability .
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing tert-butyl 4-fluoro-6-hydroxy-1H-indazole-1-carboxylate, given its hydroxyl and fluorine substituents?
- Methodological Answer : The hydroxyl (-OH) and fluorine substituents introduce steric and electronic challenges. Fluorine’s electron-withdrawing nature may deactivate the indazole ring, requiring careful optimization of coupling conditions (e.g., Buchwald-Hartwig amination or SNAr reactions). Hydroxyl groups necessitate protection (e.g., silyl ethers or Boc groups) to prevent undesired side reactions during synthesis. Purification via silica gel chromatography is recommended, but ensure the mobile phase is pH-neutral to avoid deprotection .
Q. How can researchers confirm the regioselectivity of hydroxyl and fluorine substitution in the indazole core?
- Methodological Answer : Use a combination of 2D NMR (e.g., HSQC and HMBC) to map coupling between protons and carbons. For example, the hydroxyl proton (if not exchanged) will show correlations to adjacent carbons in the indazole ring, while fluorine’s deshielding effect can be observed in NMR. X-ray crystallography provides definitive regiochemical confirmation, though crystallization may require derivatization of the hydroxyl group .
Q. What solvent systems are optimal for dissolving tert-butyl 4-fluoro-6-hydroxy-1H-indazole-1-carboxylate in reaction setups?
- Methodological Answer : The compound’s polarity (logP ~2.5–3.0, inferred from analogs) suggests moderate solubility in DCM, THF, or ethyl acetate. For aqueous reactions, use co-solvents like DMSO (<10% v/v) to enhance solubility. Avoid strong acids/bases to prevent cleavage of the tert-butyl carboxylate group .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data for tert-butyl 4-fluoro-6-hydroxy-1H-indazole-1-carboxylate across different studies?
- Methodological Answer : Discrepancies often arise from solvent effects, concentration, or tautomerism (e.g., NH-indazole vs. N-oxide forms). Standardize measurements in deuterated DMSO or CDCl and compare with computed NMR spectra (DFT/B3LYP/6-311+G(d,p)). For example, the tert-butyl carbonyl carbon typically appears at ~150–155 ppm, while the indazole C-F signal ranges from 155–160 ppm .
Q. What strategies mitigate decomposition during Suzuki-Miyaura cross-coupling reactions involving this compound?
- Methodological Answer : The hydroxyl group can coordinate to palladium catalysts, leading to deactivation. Pre-protect the hydroxyl group (e.g., as a TBS ether) and use Pd(OAc)/XPhos with KPO in toluene/water (3:1) at 80°C. Monitor reaction progress via LC-MS to identify decomposition byproducts (e.g., debocylation or defluorination) .
Q. How does the electronic nature of the 4-fluoro substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?
- Methodological Answer : The fluorine atom at position 4 activates the indazole ring toward NAS at position 6 (para to fluorine) due to its -I effect. Kinetic studies (e.g., Hammett plots) using substituted nucleophiles (e.g., amines or thiols) can quantify activation. Control experiments with non-fluorinated analogs (e.g., tert-butyl 6-hydroxy-1H-indazole-1-carboxylate) are critical to isolate electronic effects .
Q. What are the implications of tautomeric equilibria (1H vs. 2H-indazole) on biological activity assays?
- Methodological Answer : The 1H-indazole tautomer dominates in non-polar solvents, while the 2H-form may prevail in aqueous buffers. Use NMR or pH-dependent UV-Vis spectroscopy to quantify tautomer ratios. Biological activity assays (e.g., kinase inhibition) should include both forms to assess potency differences, as tautomers may exhibit distinct binding modes .
Data Contradiction Analysis
Q. Conflicting LogP values reported for analogs: How to reconcile this for property prediction?
- Methodological Answer : LogP discrepancies arise from measurement methods (shake-flask vs. HPLC). Use consensus values from ≥3 independent studies or computational tools (e.g., MarvinSuite or ACD/Labs). For tert-butyl 4-fluoro-6-hydroxy-1H-indazole-1-carboxylate, predicted LogP is ~2.8 (EPI Suite), aligning with HPLC-derived data for similar indazoles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
